N-(5-chloro-2-methoxyphenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring bonded to a carboxamide group, a chlorinated methoxyphenyl group, and an ethoxymethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperazine derivative with an appropriate isocyanate or by amidation of a carboxylic acid derivative.
Attachment of the Chlorinated Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a chlorinated methoxybenzene derivative with the piperazine core.
Formation of the Ethoxymethylpyrimidinyl Group: The final step includes the coupling of the piperazine derivative with an ethoxymethylpyrimidine derivative, typically under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells or pathogens.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(5-bromo-2-methoxyphenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Uniqueness
Compared to these similar compounds, N-(5-chloro-2-methoxyphenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3/c1-4-28-18-12-17(21-13(2)22-18)24-7-9-25(10-8-24)19(26)23-15-11-14(20)5-6-16(15)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADXDJSVTYFDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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